Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]
Brand Name: Vulcanchem
CAS No.: 61471-64-5
VCID: VC1608244
InChI: InChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18)
SMILES: CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O
Molecular Formula: C12H14F3NO2
Molecular Weight: 261.24 g/mol

Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]

CAS No.: 61471-64-5

Cat. No.: VC1608244

Molecular Formula: C12H14F3NO2

Molecular Weight: 261.24 g/mol

* For research use only. Not for human or veterinary use.

Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] - 61471-64-5

Specification

CAS No. 61471-64-5
Molecular Formula C12H14F3NO2
Molecular Weight 261.24 g/mol
IUPAC Name 2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C12H14F3NO2/c1-8(16-7-11(17)18)5-9-3-2-4-10(6-9)12(13,14)15/h2-4,6,8,16H,5,7H2,1H3,(H,17,18)
Standard InChI Key NCUBLDCIXRNHSQ-UHFFFAOYSA-N
SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O
Canonical SMILES CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)O

Introduction

PropertyValue
CAS Registry Number61471-64-5
Molecular FormulaC12H14F3NO2
Molecular Weight261.24 g/mol
IUPAC NameN-[1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]glycine
MDL NumberMFCD01672561
Physical StateSolid (presumed based on similar compounds)
Primary UseResearch chemical

The compound features several functional groups of significance, including a carboxylic acid group (from glycine), a secondary amine linkage, and a trifluoromethyl substituent. These functional groups contribute to its chemical behavior, solubility properties, and potential biological interactions.

Structural Characteristics

The molecular structure comprises three primary components: the glycine moiety providing a carboxylic acid group, the secondary amine linkage allowing for hydrogen bonding interactions, and the hydrophobic 1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl side chain. The presence of the trifluoromethyl group creates a region of high electronegativity, influencing the electron distribution throughout the molecule and potentially contributing to specific binding interactions.

Unlike simple glycine derivatives, this compound possesses a chiral center at the 1-position of the ethyl linker, potentially resulting in optical isomers with distinct biological activities. This stereochemical aspect introduces complexity both for synthetic approaches and potential biological applications.

Synthesis and Preparation Methods

The synthesis of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] typically employs sophisticated organic chemistry techniques, with multiple potential synthetic routes depending on the starting materials and desired purity of the final product.

General Synthetic Approach

The preparation of this compound generally follows a multi-step synthetic pathway, involving the formation of the phenyl-ethyl moiety followed by its attachment to the glycine backbone. The trifluoromethyl group is typically introduced early in the synthesis, as it represents a specialized functional group with specific chemical requirements for installation.

Based on similar compounds, a general synthetic route might include:

  • Preparation of the 3-(trifluoromethyl)phenylethyl derivative

  • Introduction of the methyl group at the 1-position of the ethyl chain

  • N-alkylation of glycine with the resulting 1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl moiety

Structure-Activity Relationships

The structural features of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] contribute to its potential biological and chemical behaviors in significant ways.

Role of the Trifluoromethyl Group

The trifluoromethyl substituent represents one of the most distinctive features of this compound. This group introduces several important characteristics:

  • Enhanced electronegativity: The three fluorine atoms create a highly electronegative region, affecting electron distribution

  • Lipophilicity: The CF₃ group increases the compound's lipophilic character

  • Metabolic stability: Trifluoromethyl groups resist oxidative metabolism

  • Steric effects: The group has a comparable size to an isopropyl group but different electronic properties

These properties have led to increased interest in trifluoromethyl-substituted compounds for various applications, particularly in pharmaceutical research.

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl]C12H14F3NO2261.24 g/molMeta-CF₃, 1-methyl-2-phenylethyl linker
N-[4-(Trifluoromethyl)phenyl]glycineC9H8F3NO2219.16 g/molPara-CF₃, direct phenyl attachment
N-phenylglycine ethyl esterC10H13NO2179.22 g/molNo CF₃, ethyl ester instead of free acid

These structural differences would likely translate into varying physicochemical properties, binding affinities, and biological activities .

Future Research Directions

Based on the current understanding of Glycine,N-[1-methyl-2-[3-(trifluoromethyl)-phenyl]ethyl] and similar compounds, several promising avenues for future research can be identified.

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